

# Application Notes and Protocols for AZD1979 in Oral Glucose Tolerance Testing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, food intake, and body weight.[1][2] Antagonism of MCHR1 is a therapeutic strategy being explored for the treatment of obesity and related metabolic disorders. The following application notes and protocols detail the use of AZD1979 in the context of an oral glucose tolerance test (OGTT) in a preclinical mouse model of diet-induced obesity. These guidelines are intended to assist researchers in designing and executing studies to evaluate the effects of AZD1979 on glucose metabolism.

#### **Data Presentation**

The following tables summarize the expected quantitative outcomes of an oral glucose tolerance test (OGTT) in high-fat diet (HFD)-induced obese mice treated with **AZD1979**. The data is based on findings from preclinical studies where **AZD1979** was administered at a dose of 60 µmol·kg<sup>-1</sup> orally, twice daily for 21 days.[1]

Table 1: Blood Glucose Levels during OGTT in HFD-Fed Mice Treated with AZD1979



| Treatment Group                     | Time Point (minutes) | Blood Glucose (mmol/L)<br>(Mean ± SEM) |
|-------------------------------------|----------------------|----------------------------------------|
| Vehicle                             | 0                    | Data not available                     |
| 30                                  | Data not available   |                                        |
| 60                                  | Data not available   | -                                      |
| 120                                 | Data not available   | -                                      |
| AZD1979 (60 μmol·kg <sup>-1</sup> ) | 0                    | No significant effect[1]               |
| 30                                  | Reduced[1]           |                                        |
| 60                                  | Data not available   | -                                      |
| 120                                 | Data not available   | _                                      |

Note: Specific numerical data for mean and SEM values were not provided in the reference publication. The table reflects the reported qualitative changes.[1]

Table 2: Plasma Insulin Levels during OGTT in HFD-Fed Mice Treated with AZD1979

| Treatment Group                     | Time Point (minutes) | Plasma Insulin (ng/mL)<br>(Mean ± SEM) |
|-------------------------------------|----------------------|----------------------------------------|
| Vehicle                             | 0                    | Data not available                     |
| 30                                  | Data not available   |                                        |
| 60                                  | Data not available   | -                                      |
| 120                                 | Data not available   | _                                      |
| AZD1979 (60 μmol·kg <sup>-1</sup> ) | 0                    | No significant effect[1]               |
| 30                                  | Reduced[1]           |                                        |
| 60                                  | Reduced[1]           | _                                      |
| 120                                 | Data not available   | -                                      |



Note: Specific numerical data for mean and SEM values were not provided in the reference publication. The table reflects the reported qualitative changes.[1]

## **Signaling Pathway**

**AZD1979** exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to its receptor, MCHR1. This receptor is known to couple to several G-protein subtypes, leading to the modulation of multiple downstream signaling cascades.



Click to download full resolution via product page

MCHR1 Signaling Pathway

# Experimental Protocols Protocol for Oral Glucose Tolerance Test (OGTT) in Mice Treated with AZD1979

This protocol is designed to assess the effect of **AZD1979** on glucose tolerance in a dietinduced obesity mouse model.

- 1. Animal Model and Acclimation:
- Species: C57BL/6 mice (female).



- Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a minimum of 12-16 weeks.
- Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment. House mice in a temperature and light-controlled environment with ad libitum access to food and water.

#### 2. **AZD1979** Administration:

- Formulation: Prepare **AZD1979** in a suitable vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
- Dosing: Administer **AZD1979** at a dose of 60 µmol·kg<sup>-1</sup> via oral gavage.
- Frequency: Dose the animals twice daily.
- Duration: Continue the treatment for 21 consecutive days.
- Control Group: Administer the vehicle solution to the control group following the same schedule and route of administration.
- Timing of Last Dose: Administer the final dose on the morning of the OGTT, prior to the fasting period.
- 3. Oral Glucose Tolerance Test (OGTT) Procedure:
- Fasting: After the 21-day treatment period, fast the mice for 4-6 hours by removing the food but allowing access to water.[1]
- Baseline Blood Sample (Time 0): At the end of the fasting period, collect a small blood sample (approximately 20-30 μL) from the tail vein. This will serve as the baseline (t=0) measurement for glucose and insulin.
- Glucose Administration: Immediately after the baseline blood sample is taken, administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
- Subsequent Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes postglucose administration.

#### Methodological & Application





- Blood Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.
- Plasma Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
   Centrifuge the blood at 4°C to separate the plasma.
- Plasma Storage: Store the plasma samples at -80°C until insulin analysis.
- 4. Insulin Measurement:
- Analyze plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
- 5. Data Analysis:
- Calculate the mean and standard error of the mean (SEM) for blood glucose and plasma insulin levels at each time point for both the vehicle and AZD1979-treated groups.
- Statistical analysis can be performed using a two-way ANOVA with repeated measures to compare the treatment groups over time.
- The area under the curve (AUC) for both glucose and insulin can also be calculated and compared between groups using an appropriate statistical test (e.g., t-test).





Click to download full resolution via product page

Experimental Workflow for AZD1979 OGTT



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD1979 in Oral Glucose Tolerance Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605748#azd1979-protocol-for-oral-glucose-tolerance-test]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com